SR9243 is a synthetic, small molecule classified as a liver X receptor (LXR) inverse agonist. [, , ] It selectively targets LXRs, which are nuclear receptors involved in cholesterol metabolism, lipid homeostasis, and inflammatory responses. [, , ] SR9243 exhibits a higher affinity for LXRα compared to LXRβ. [] In scientific research, SR9243 serves as a valuable tool to investigate the roles of LXRs in various biological processes and disease models.
SR9243 is classified as a synthetic organic compound and belongs to a class of LXR inverse agonists. Its development was based on the structure of another compound, SR9238, which was previously identified as a liver-selective LXR inverse agonist. The design of SR9243 aimed to improve systemic exposure while maintaining selectivity for LXR over other nuclear receptors .
The synthesis of SR9243 involves several key steps that ensure the compound's purity and efficacy. While detailed synthetic procedures are available in supplemental materials, the general approach includes:
The molecular structure of SR9243 is characterized by its ability to bind selectively to unliganded liver X receptors. The compound's design incorporates functional groups that facilitate interaction with these receptors, promoting co-repressor recruitment and effectively switching off LXR activity.
SR9243 undergoes several chemical interactions once administered:
The mechanism through which SR9243 exerts its effects involves several steps:
Relevant analyses have shown that SR9243 maintains its efficacy across various concentrations while demonstrating minimal toxicity towards non-cancerous cells .
SR9243 has significant potential applications in scientific research and therapeutic development:
SR9243 (Chemical Name: N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide) features a tertiary sulfonamide architecture critical for its inverse agonist activity. With a molecular weight of 626.62 g/mol and CAS number 1613028-81-1, its structure comprises three domains: a 3-bromophenyl group (Region A), a trimethylphenyl sulfonamide moiety (Region B), and a methylsulfonyl biphenyl unit (Region C). This configuration facilitates high-affinity binding within the LXR ligand-binding pocket (LBD), inducing a conformational shift that recruits corepressors NCOR1 and SMRT instead of coactivators [2] [4] [9].
Table 1: Chemical and Pharmacological Properties of SR9243
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₃₁H₃₂BrNO₄S₂ | Reflects structural complexity and stability |
CAS Number | 1613028-81-1 | Unique compound identifier |
Mechanism | LXRα/β inverse agonist | Silences lipogenic/glycolytic gene transcription |
Selectivity | >100-fold selectivity over other nuclear receptors | Minimizes off-target effects |
Solubility | 20 mg/mL in DMSO | Suitable for in vitro assays |
Key Structural Motifs | Tertiary sulfonamide; 3-bromophenyl; biphenyl sulfone | Enables corepressor recruitment and high-affinity LXR binding |
Structure-activity relationship (SAR) studies reveal that modifications to the 3-bromophenyl group (Region A) drastically reduce potency, confirming its role in hydrophobic interactions within the LBD. Similarly, the methylsulfonyl biphenyl moiety (Region C) enhances binding stability through polar contacts. At nanomolar concentrations (IC₅₀ ≈ 15–104 nM across cancer cell lines), SR9243 potently suppresses LXR-mediated transcription. This activity translates to effective inhibition of the Warburg effect and de novo lipogenesis—metabolic hallmarks of cancer and metabolic diseases [9] [4].
LXRs (α and β isoforms) function as cholesterol-sensing nuclear receptors regulating lipid homeostasis, inflammation, and cellular differentiation. Early drug discovery focused on LXR agonists (e.g., T0901317, GW3965) for atherosclerosis and dyslipidemia. However, these compounds invariably activated sterol regulatory element-binding protein 1c (SREBP1c)-driven de novo lipogenesis (DNL), leading to hepatic steatosis and hypertriglyceridemia—unacceptable side effects for chronic use [5] [6]. This limitation catalyzed efforts to develop inverse agonists that suppress basal LXR activity.
SR9243 emerged from rational redesign of the LXR antagonist GSK2033. Computational modeling and molecular dynamics simulations guided the optimization of sulfonamide derivatives to enhance corepressor recruitment. In vitro validation confirmed that SR9243:
Table 2: Key Gene Targets Regulated by SR9243 in Disease Models
Gene Target | Regulation by SR9243 | Functional Consequence | Disease Relevance |
---|---|---|---|
SREBP1c | Downregulation | Suppressed de novo lipogenesis | MAFLD/NASH |
FASN | Downregulation | Reduced palmitate synthesis | Cancer metabolism |
SCD1 | Downregulation | Decreased MUFA production & VLDL secretion | Dyslipidemia |
TNF-α | Downregulation | Attenuated hepatic inflammation | NASH progression |
Collagen 1α1 | Downregulation | Inhibited fibrogenesis | Liver fibrosis |
GLUT1 | Downregulation | Impaired glucose uptake & Warburg effect | Cancer cell survival |
In vivo, SR9243 demonstrated efficacy without hepatotoxicity in multiple models:
As a nuclear receptor (NR) ligand, SR9243 exemplifies the therapeutic shift toward inverse agonism—moving beyond classical agonists/antagonists. NRs encompass 48 human transcription factors regulating metabolism, inflammation, and cell proliferation. SR9243 specifically targets LXR within the NR1H subfamily, distinguishing itself from other NR-targeting drugs through its unique transcriptional silencing mechanism [3] [7].
Compared to agonists for farnesoid X receptor (FXR) (e.g., obeticholic acid) or peroxisome proliferator-activated receptors (PPARs) (e.g., pioglitazone), SR9243 avoids paradoxical gene activation. While FXR/PPAR agonists variably improve metabolic parameters, they risk worsening lipid profiles or cardiovascular outcomes. SR9243's inverse agonism uniformly suppresses disease-driving pathways:
Its therapeutic scope extends beyond liver diseases. Transcriptomic analyses in pancreatic ductal adenocarcinoma (PDAC) cells reveal that SR9243 analogs:
This multi-pathway engagement underscores the advantage of targeting master metabolic regulators like LXRs over single-enzyme inhibitors. Current research explores SR9243 derivatives with enhanced tissue specificity (e.g., liver-targeted SR9238) and improved pharmacokinetic profiles, positioning LXR inverse agonists as versatile candidates for metabolic and oncology pipelines [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7